molecular formula C13H16BNO4 B2581796 (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid CAS No. 2102451-30-7

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid

Cat. No.: B2581796
CAS No.: 2102451-30-7
M. Wt: 261.08
InChI Key: JFCFJRCULIWLNL-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is a boronic acid derivative featuring an indole scaffold protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a boronic acid moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds. The Boc group enhances stability during synthesis by protecting the indole nitrogen from undesired reactions, while the boronic acid group enables versatile coupling with aryl halides or triflates .

Key properties:

  • Molecular formula: C₁₃H₁₅BNO₄
  • Molecular weight: 279.07 g/mol (exact value varies with substituents)
  • Applications: Pharmaceutical intermediate, building block for bioactive molecules, and catalyst in organic synthesis.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFJRCULIWLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for more efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.

    Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: Boronic esters or alcohols.

    Reduction: Reduced boronic acids or alcohols.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The Boc group protects the indole nitrogen, allowing for selective reactions at other positions on the molecule.

Comparison with Similar Compounds

Structural Analogues with Varying Boronic Acid Positions

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid
  • Structure : Boronic acid at the 3-position of the indole ring.
  • Similarity score : 0.76 (structural similarity based on ).
  • Applications : Less commonly used in coupling reactions due to steric constraints .
(1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic Acid Derivatives
  • Examples :
    • (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid (CAS 1000068-25-6)
    • (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid (CAS 475102-11-5)
  • Key differences : Fluorine or chlorine substituents at the 4- or 7-positions alter electronic properties. For instance, electron-withdrawing groups like Cl or F enhance the electrophilicity of the boronic acid, improving coupling efficiency.
  • Molecular weights : 295.53 g/mol (Cl-substituted), 279.07 g/mol (F-substituted) .

Analogues with Alternative Protecting Groups

(1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic Acid
  • Structure : tert-Butyldimethylsilyl (TBDMS) protecting group instead of Boc.
  • Key differences :
    • Stability : TBDMS is more labile under basic conditions, whereas Boc is stable in acidic media.
    • Molecular weight : 275.23 g/mol (lower than Boc-protected analogues).
  • Applications : Preferred in reactions requiring orthogonal deprotection strategies .

Analogues with Heterocyclic Backbones

(4-(2-((tert-Butoxycarbonyl)Amino)Ethyl)Phenyl)Boronic Acid
  • Structure: Phenyl backbone with a Boc-protected aminoethyl group.
  • Key differences : The phenyl backbone lacks the indole’s nitrogen heterocycle, reducing π-π stacking interactions in catalytic applications.
  • Applications : Used in peptide synthesis and as a linker in bioconjugation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Protecting Group Key Applications Reference
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid C₁₃H₁₅BNO₄ 279.07 Boc at 1-, B(OH)₂ at 4- Cross-coupling, drug intermediates
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid C₁₃H₁₅BNO₄ 279.07 Boc at 1-, B(OH)₂ at 3- Limited coupling applications
(1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid C₁₄H₂₂BNO₂Si 275.23 TBDMS at 1-, B(OH)₂ at 4- Orthogonal deprotection strategies
(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid C₁₃H₁₅BFNO₄ 279.07 F at 4-, Boc at 1- Enhanced electrophilicity
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid C₁₃H₁₅BClNO₄ 295.53 Cl at 7-, Boc at 1- Bioactive molecule synthesis

Biological Activity

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid, also known as Boc-indole-4-boronic acid, is an organoboron compound that exhibits significant biological activity, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group attached to an indole structure, modified with a tert-butoxycarbonyl (Boc) protecting group. Its unique chemical properties allow it to participate in various biochemical interactions, making it a valuable candidate for drug development and research into biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆BNO, with a molecular weight of 261.08 g/mol. The presence of the boronic acid group enables this compound to form reversible covalent bonds with biological molecules, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that compounds containing both indole and boronic acid functionalities often demonstrate notable pharmacological effects, including:

  • Anticancer Activity : Indole derivatives are known for their ability to modulate cell proliferation and apoptosis pathways, making them candidates for cancer therapy. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with an IC₅₀ value of 18.76 µg/mL .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activities using methods such as DPPH free radical scavenging, where it demonstrated an IC₅₀ of 0.14 µg/mL .
  • Antibacterial Effects : It has shown effectiveness against Escherichia coli at concentrations around 6.50 mg/mL, indicating potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Covalent Bonding : The boronic acid moiety allows for reversible interactions with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.
  • Protein Interactions : Studies suggest that this compound can be used to investigate protein-protein interactions, which are crucial for understanding cellular processes and developing new therapeutic strategies.

Table 1: Summary of Biological Activities

Activity TypeTest MethodResultReference
AnticancerCytotoxicity Assay (MCF-7)IC₅₀ = 18.76 µg/mL
AntioxidantDPPH ScavengingIC₅₀ = 0.14 µg/mL
AntibacterialE. coli InhibitionEffective at 6.50 mg/mL
Enzyme InhibitionVarious Enzyme AssaysModerate to high inhibition

Case Study: Antitumor Activity

A study focused on the antitumor properties of indole derivatives found that this compound exhibited significant inhibitory effects on cancer cell lines by disrupting key signaling pathways involved in tumor growth . This highlights the potential of this compound as a lead structure for developing novel anticancer agents.

Q & A

Q. What are the standard protocols for synthesizing (1-(tert-butoxycarbonyl)-1H-indol-4-yl)boronic acid?

The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

  • Indole ring formation : Cyclization of substituted anilines or via transition-metal-catalyzed cross-coupling reactions.
  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group at the indole nitrogen using Boc anhydride (e.g., (Boc)₂O) under basic conditions (e.g., DMAP or TEA) .
  • Boronation : Miyaura borylation at the 4-position using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) . Purity is confirmed via HPLC (>95%) and NMR (e.g., ¹H/¹³C resonance for Boc group at δ ~1.3 ppm) .

Q. What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura cross-coupling : Forms C–C bonds with aryl/heteroaryl halides for biaryl or indole-fused systems. Example: Coupling with 5,6-dibromo-2-iodo-1H-indole yields biindole derivatives (53% yield) under Pd(OAc)₂ catalysis .
  • Protecting group strategy : The Boc group enhances stability during multi-step syntheses, particularly in drug discovery for kinase inhibitors or protease-targeting molecules .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence reaction kinetics in cross-coupling?

The bulky Boc group at N1 reduces reactivity at the 4-boronic acid site due to steric effects. Optimization strategies include:

  • Ligand selection : Bulky ligands (e.g., SPhos) improve Pd catalyst turnover.
  • Temperature modulation : Reactions at 80–100°C enhance transmetalation efficiency . Comparative studies with unprotected indole-4-boronic acids show a 15–20% decrease in coupling yields for the Boc-protected analog .

Q. What analytical methods resolve contradictory data on boronic acid stability?

Stability issues (e.g., protodeboronation) are assessed via:

  • NMR kinetics : Monitoring ¹¹B NMR shifts (δ ~30 ppm for boronic acid degradation).
  • HPLC-MS : Detecting deboronated byproducts (e.g., indole-4-H). Storage at –20°C in anhydrous THF or DMF minimizes decomposition (<5% over 6 months) .

Q. How does the electronic environment of the indole core affect boronic acid reactivity?

  • Electron-withdrawing effects : The Boc group slightly deactivates the indole ring, reducing nucleophilicity at the 4-position. DFT calculations show a 0.2 eV increase in LUMO energy vs. unsubstituted indole .
  • Substituent compatibility : Methoxy or halogen substituents at other positions (e.g., 5-methoxy) can enhance regioselectivity in cross-couplings .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale Suzuki-Miyaura reactions?

  • Precatalyst systems : Use Pd(OAc)₂/XPhos with K₂CO₃ in THF/H₂O (3:1) for improved solubility.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 10–15% yield increases .
  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization from ethanol/water .

Q. How to differentiate byproducts in Boc-deprotection pathways?

Common byproducts (e.g., tert-butyl carbamate) are identified via:

  • LC-MS : [M+H]+ at m/z 146.
  • TLC monitoring (Rf = 0.3 in 1:1 EtOAc/hexane). Acidic conditions (TFA/DCM) are preferred over thermal methods to avoid indole decomposition .

Comparative Data

Property Value Reference
Molecular Weight275.23 g/mol
Purity (HPLC)>95%
Storage Stability6 months at –20°C (anhydrous)
Suzuki-Miyaura Yield Range50–65% (with aryl bromides)
Boc Deprotection ConditionsTFA/DCM (1:4), 2h, RT

Key Research Gaps

  • Biological activity profiling : Limited data on enzyme inhibition (e.g., serine proteases) or cellular toxicity.
  • Alternative coupling methodologies : Photoredox or electrochemical approaches to enhance efficiency.

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